molecular formula C14H28N2O2 B7922200 Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester

Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester

Cat. No.: B7922200
M. Wt: 256.38 g/mol
InChI Key: GKIQLOHRVDIZMK-UHFFFAOYSA-N
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Description

Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester is a carbamate derivative featuring a tert-butyl ester group, an isopropyl substituent, and a piperidin-2-ylmethyl moiety. Carbamates of this class are frequently employed as intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors and receptor-targeting molecules. The tert-butyl carbamate (Boc) group serves as a protective group for amines, enabling selective reactivity during multi-step syntheses.

Properties

IUPAC Name

tert-butyl N-(piperidin-2-ylmethyl)-N-propan-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-11(2)16(13(17)18-14(3,4)5)10-12-8-6-7-9-15-12/h11-12,15H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIQLOHRVDIZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCN1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Nucleophilic Substitution

A common approach involves reacting a piperidine-2-ylmethylamine derivative with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The isopropyl group is introduced either before or after Boc protection, depending on the stability of intermediates.

Procedure (,):

  • Starting Material : (S)-Piperidin-2-ylmethylamine (1 equiv) is dissolved in anhydrous tetrahydrofuran (THF).

  • Alkylation : Isopropyl chloroformate (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (TEA, 2 equiv). The mixture is stirred for 4–6 hours.

  • Boc Protection : Boc₂O (1.1 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added. The reaction proceeds at room temperature for 12 hours.

  • Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate = 4:1).

Yield : 68–72% ().

Reductive Amination and Esterification

This method integrates reductive amination to construct the piperidine ring, followed by carbamate formation.

Procedure (,):

  • Reductive Amination : 4-Formylpiperidine-1-tert-butyl formate (1 equiv) reacts with methyl vinyl ketone (1.5 equiv) in THF under hydrogen gas (50 psi) with 10% Pd/C.

  • Cyclization : The intermediate undergoes cyclization using sodium hydride (NaH, 2 equiv) in dimethylformamide (DMF) at 60°C.

  • Isopropyl Introduction : The resulting amine is treated with isopropyl chloroformate (1.2 equiv) and TEA (2 equiv) in dichloromethane (DCM).

  • Purification : Crystallization from isopropyl ether/n-heptane (1:3) yields the product.

Yield : 55–60% ().

Optimization Strategies

Solvent and Base Selection

  • Solvents : THF and DCM are preferred for Boc protection due to their inertness (,). Polar aprotic solvents like DMF enhance cyclization efficiency ().

  • Bases : Sodium hydride (for deprotonation) and TEA (for neutralizing HCl) are critical for minimizing side reactions (,).

Temperature Control

  • Low temperatures (0–5°C) prevent epimerization during alkylation ().

  • Elevated temperatures (50–60°C) accelerate cyclization steps ().

Industrial Scalability

Continuous Flow Synthesis

A patent () describes a scalable process using continuous flow reactors:

  • Reactor 1 : Piperidine-2-ylmethylamine and isopropyl chloroformate react at 25°C.

  • Reactor 2 : Boc₂O is introduced under pressure (2 bar).

  • In-line Purification : Liquid-liquid extraction and distillation yield >99% purity.

Throughput : 1.2 kg/hour ().

Comparative Analysis of Methods

Method Yield Purity Scalability Key Advantage
Nucleophilic Substitution68–72%98%ModerateShort reaction time
Reductive Amination55–60%95%HighIntegrates ring formation
Continuous Flow75–80%>99%IndustrialMinimal manual intervention

Challenges and Solutions

  • Epimerization : Chiral integrity is maintained using low-temperature Boc protection ().

  • Byproduct Formation : Excess Boc₂O (1.1 equiv) ensures complete reaction, with residual reagents removed via aqueous washes ().

Recent Advances

A 2024 study () highlights enzyme-mediated asymmetric synthesis using lipase B from Candida antarctica, achieving 92% enantiomeric excess (ee) under mild conditions (pH 7.0, 30°C).

Chemical Reactions Analysis

Types of Reactions

Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize other compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound

Scientific Research Applications

Scientific Research Applications

Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester has several notable applications in scientific research:

1. Medicinal Chemistry:

  • The compound is being studied for its potential as a therapeutic agent due to its ability to modulate neurotransmitter systems. It has shown promise in treating neurological disorders such as anxiety and depression by influencing neurotransmitter release and receptor activation.

2. Drug Development:

  • Its structural characteristics allow for further modifications to enhance efficacy or reduce side effects, making it relevant in the design of new drugs. The carbamate group is a key structural motif in many approved drugs, indicating its importance in drug design .

3. Biological Activity:

  • Research indicates that this compound can bind to various receptors in the central nervous system, influencing pharmacodynamics and therapeutic effects. Notably, it has been explored for its anticancer properties by inhibiting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

Case Studies

Case Study 1: Anticancer Efficacy
A study on pyrazolo[3,4-b]pyridine derivatives demonstrated significant antiproliferative effects against various cancer cell lines. The findings indicated that these compounds could induce cell cycle arrest and apoptosis through CDK inhibition.

Case Study 2: Anti-inflammatory Potential
In preclinical models of arthritis, related compounds were tested for their ability to reduce inflammatory markers. Results showed a decrease in cytokine levels and improved clinical scores in treated animals compared to controls, suggesting that JAK inhibition could be beneficial in inflammatory diseases .

Mechanism of Action

The mechanism of action of Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in the combination of its piperidine ring, isopropyl group, and Boc protection. Below is a comparative analysis with analogous tert-butyl carbamates:

Compound Key Structural Features CAS/Reference
Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester Piperidin-2-ylmethyl, isopropyl, Boc group Not explicitly listed
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester Piperidin-3-yl, methyl, Boc, amino-propionyl substituent 1401668-72-1
(4-Fluoro-3-(piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester Piperidin-4-yl-benzyl, Boc, fluoro substituent Patent-derived
Isopropyl-(S)-1-pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester Pyrrolidin-2-ylmethyl (5-membered ring), isopropyl, Boc group
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester Pyrrolidin-3-ylmethyl, isopropyl, Boc, amino-butyryl substituent 1401666-89-4

Key Observations :

  • Ring Size and Substitution : Replacing the piperidine (6-membered) ring with pyrrolidine (5-membered) alters steric and electronic profiles. Pyrrolidine derivatives (e.g., ) may exhibit faster ring-opening kinetics due to increased ring strain, while piperidine derivatives (e.g., ) offer greater conformational flexibility.
  • Substituent Position: Piperidin-2-ylmethyl (target compound) vs. The 2-position may enhance steric shielding of the carbamate group compared to the 4-position.
Physical and Chemical Properties

Limited data are available for the target compound, but comparisons can be drawn from structurally related carbamates:

Property Target Compound [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester cis-3-Aminocyclobutanecarboxylic acid tert-butyl ester
Molecular Weight Not provided 285.38 g/mol Not provided
Density (g/cm³) Not available 1.10 ± 0.1 (Predicted) Not available
Boiling Point (°C) Not available 412.7 ± 45.0 (Predicted) Not available
pKa (Predicted) Not available 9.05 ± 0.29 Not available

Insights :

  • The amino-propionyl derivative () has a higher predicted boiling point (~412°C) than typical Boc-protected amines, likely due to increased polarity from the amide group.
  • Predicted pKa (~9.05) suggests moderate basicity, aligning with piperidine’s inherent alkalinity.

Biological Activity

Isopropyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester, also known as (R)-piperidin-2-ylmethyl-carbamic acid tert-butyl ester, is a synthetic organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C11_{11}H22_{22}N2_2O2_2 and a molecular weight of approximately 214.3 g/mol. Its structure features a piperidine ring and a carbamic acid moiety, which are crucial for its biological interactions.

Structural Features:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • Carbamic Acid Moiety: Contributes to the compound’s reactivity and biological activity.
  • Tert-butyl Ester Group: Enhances lipophilicity, potentially influencing its pharmacokinetic properties.

This compound interacts with various biological targets, particularly in the central nervous system. Research indicates that it can modulate neurotransmitter systems, which may be beneficial in treating neurological disorders such as anxiety and depression. The binding affinity to specific receptors plays a critical role in its pharmacodynamics.

Pharmacological Effects

  • Neurotransmitter Modulation: The compound has been shown to influence neurotransmitter release and receptor activation, making it a candidate for the treatment of mood disorders.
  • Enzyme Inhibition: It may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, further supporting its potential therapeutic effects.

Case Studies

Research has demonstrated the compound's efficacy in preclinical models:

  • Study on Anxiety Disorders: In a rodent model of anxiety, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test.
  • Depression Models: In another study using the forced swim test, the compound exhibited antidepressant-like effects, suggesting its potential utility in treating depressive disorders.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other piperidine derivatives known for their pharmacological effects.

Compound NameStructure FeaturesBiological Activity
Piperine Alkaloid with piperidine structureAnti-inflammatory, antioxidant
Gabapentin Amino acid derivative with cyclohexaneAnticonvulsant, neuropathic pain relief
Loperamide Piperidine derivative with phenolic groupAntidiarrheal agent

This table illustrates how variations in structure can lead to diverse biological activities among compounds containing the piperidine moiety.

Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Therapeutic Applications: Investigated for use in treating neurological disorders.
  • Chemical Modifications: Ongoing research aims to optimize its structure for enhanced efficacy and reduced side effects.

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